

# The Pharmacokinetics and Pharmacodynamics of YOK-1304: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: YOK-1304

Cat. No.: B15605711

[Get Quote](#)

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of **YOK-1304**, a novel dihydropyridine calcium channel antagonist. All data presented herein is based on publicly available scientific literature. It is important to note that the compound is predominantly referred to as MPC-1304 in the reviewed studies. This document assumes "**YOK-1304**" and "MPC-1304" refer to the same chemical entity.

## Pharmacodynamics

**YOK-1304** is a potent and long-acting 1,4-dihydropyridine calcium channel antagonist. Its primary pharmacodynamic effect is the reduction of blood pressure, which has been demonstrated in various preclinical models.

## Antihypertensive Effects

Studies in spontaneously hypertensive rats (SHR) and conscious renal hypertensive dogs have shown that **YOK-1304** produces a dose-dependent antihypertensive effect. Notably, this effect is more pronounced in hypertensive animals compared to their normotensive counterparts. The antihypertensive potency of **YOK-1304** has been reported to be greater than that of other dihydropyridine derivatives such as nifedipine, nisoldipine, nicardipine, and nitrendipine. Despite its potent hypotensive effects, **YOK-1304** induces only a slight increase in heart rate.

Table 1: Comparative Antihypertensive Potency of **YOK-1304** in Spontaneously Hypertensive Rats (SHR)

Compound	Oral Dose (mg/kg) resulting in comparable antihypertensive effect
YOK-1304	0.3 - 3
Nifedipine	10
Manidipine	3

Source: Data compiled from preclinical studies.

## Vascular Effects

**YOK-1304** exhibits significant effects on the vasculature, leading to vasodilation and increased blood flow in various regional beds. In spontaneously hypertensive rats, oral administration of **YOK-1304** has been shown to increase blood flow in the pulmonary, gastric, small intestinal, and skeletal muscular beds, with a corresponding reduction in vascular resistance. A unique characteristic of **YOK-1304** is its ability to increase renal blood flow in hypertensive models, an effect not consistently observed with other dihydropyridines like nifedipine and manidipine. This suggests a potential renal-vasodilating action that is dependent on the hypertensive state. In conscious normotensive dogs, **YOK-1304** has been observed to increase both coronary and aortic blood flow.

## Receptor Binding

**YOK-1304** demonstrates selective and sustained occupation of Ca<sup>2+</sup> channel antagonist receptors in vascular tissues. Ex vivo and in vivo binding studies in spontaneously hypertensive rats, using --INVALID-LINK---PN 200-110 as a radioligand, have revealed that **YOK-1304** has a higher affinity for receptors in the aorta compared to those in myocardial and cerebral cortical tissues. This vascular selectivity may contribute to its potent antihypertensive effects with minimal cardiac side effects.

Table 2: Receptor Occupancy of **YOK-1304** in Spontaneously Hypertensive Rats (SHR) after Oral Administration

Tissue	Dose (mg/kg)	Time Post-Administration (hours)	Reduction in -- INVALID-LINK---PN 200-110 Specific Binding (%)
Aorta	3	1	74.8
6	37.9		
Myocardium	3	1	Significant Reduction
10	1	48 (reduction in Bmax)	
6	48 (reduction in Bmax)		
Cerebral Cortex	3	1 and 6	Little change

Source: Data from radioreceptor binding assays in preclinical models.

## Pharmacokinetics

Detailed quantitative pharmacokinetic parameters for **YOK-1304**, such as half-life, clearance, and volume of distribution, are not extensively reported in the available public literature. However, some qualitative and semi-quantitative information has been described.

Plasma concentrations of **YOK-1304** have been shown to correlate significantly with the occupation of myocardial Ca<sup>2+</sup> channel antagonist receptors in spontaneously hypertensive rats. This indicates a direct relationship between systemic exposure and target engagement.

Drug interaction studies have provided some insights into the metabolism of **YOK-1304**. Co-administration with cimetidine, a known inhibitor of cytochrome P450 enzymes, led to a significant increase in the plasma concentration of a metabolite of **YOK-1304** (M-1), without affecting the parent drug's concentration or its hypotensive effect. Conversely, consecutive administration with rifampicin, a potent enzyme inducer, resulted in a significant decrease in the plasma concentrations of both **YOK-1304** and its metabolite M-1. Interestingly, this reduction in plasma levels did not attenuate the hypotensive action of **YOK-1304**, suggesting a complex

relationship between plasma concentration and pharmacodynamic response. Quinidine did not appear to affect the metabolism of **YOK-1304**.

## Experimental Protocols

The following are descriptions of the key experimental methodologies used in the preclinical evaluation of **YOK-1304**, based on the available literature.

### In Vivo Antihypertensive and Hemodynamic Studies in Spontaneously Hypertensive Rats (SHR)

- **Animal Model:** Male spontaneously hypertensive rats (SHR) are commonly used as a model of essential hypertension. Age-matched Wistar-Kyoto rats (WKY) serve as normotensive controls.
- **Drug Administration:** **YOK-1304** and comparator drugs are typically administered orally (p.o.) via gavage.
- **Blood Pressure and Heart Rate Monitoring:** Continuous monitoring of systolic blood pressure and heart rate is achieved using battery-operated biotelemetry devices implanted in the rats. This allows for the assessment of cardiovascular parameters in conscious, freely moving animals, minimizing stress-induced artifacts.
- **Regional Hemodynamic Measurements:** The radioactive microsphere technique is employed to measure cardiac output and regional blood flow. This method involves the injection of radioactively labeled microspheres into the left ventricle, which then distribute throughout the body in proportion to blood flow. By measuring the radioactivity in different tissues, regional blood flow can be quantified.

### Radioligand Binding Assays

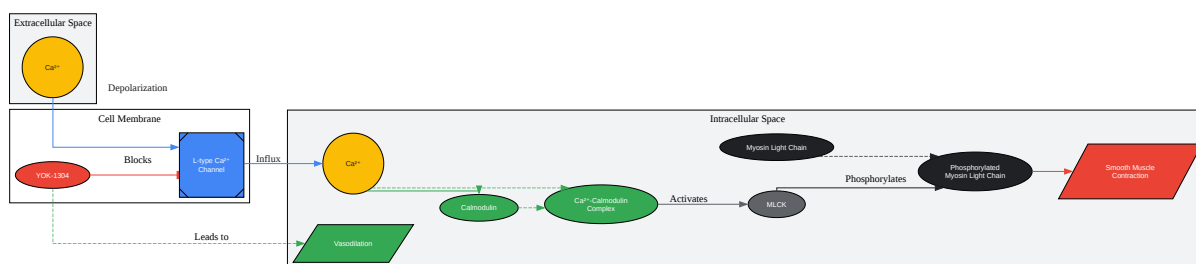
- **Objective:** To determine the affinity and selectivity of **YOK-1304** for Ca<sup>2+</sup> channel antagonist receptors in various tissues.
- **Radioligand:** **INVALID-LINK**---PN 200-110, a high-affinity dihydropyridine calcium channel antagonist, is used as the radiolabeled ligand.

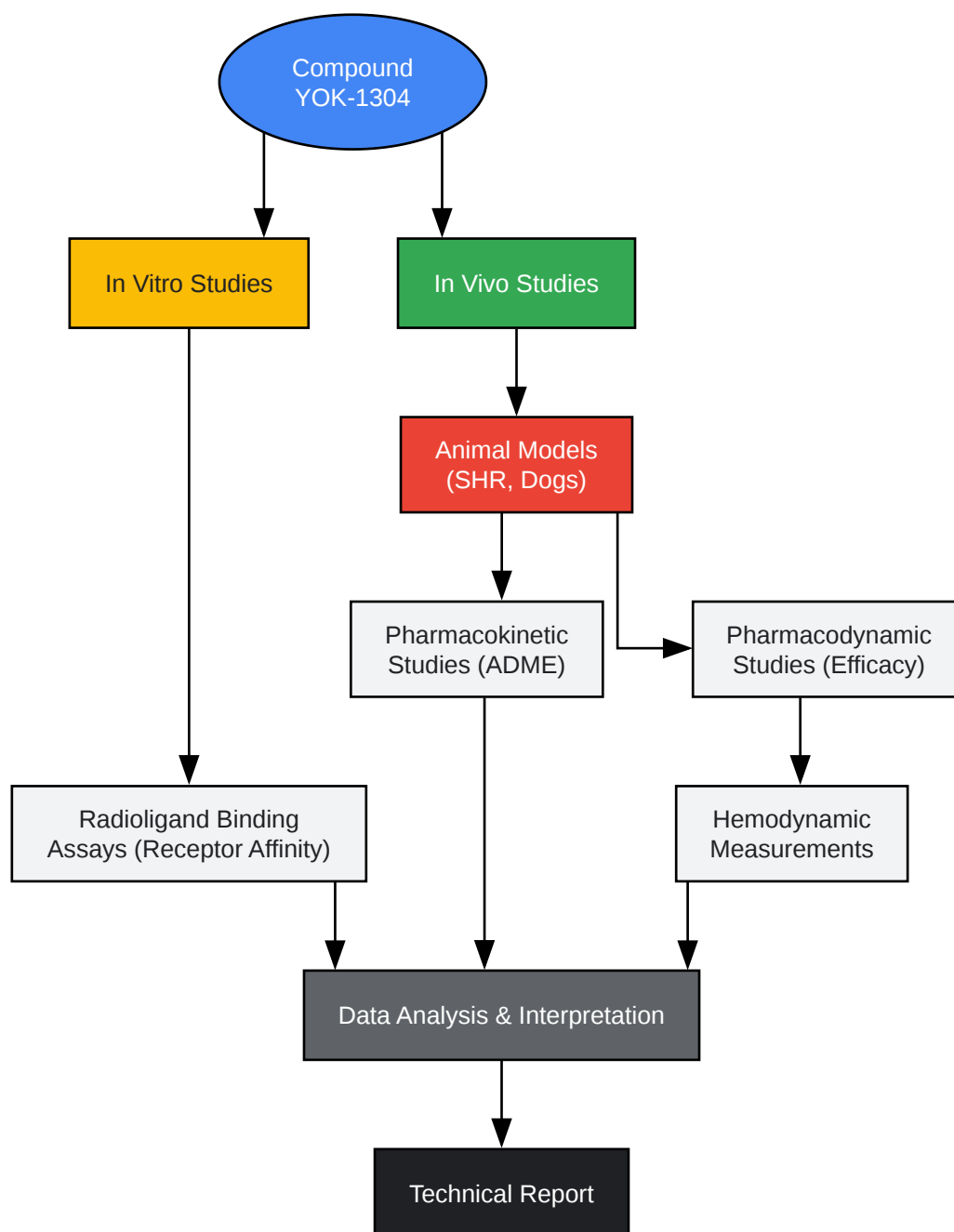
- **Tissue Preparation:** Particulate fractions of tissues of interest (e.g., aorta, myocardium, cerebral cortex) are prepared by homogenization and centrifugation.
- **Assay Procedure:** The tissue membranes are incubated with a fixed concentration of -- [INVALID-LINK---PN 200-110](#) in the presence and absence of varying concentrations of **YOK-1304**.
- **Data Analysis:** The amount of radioligand bound to the receptors is quantified by liquid scintillation counting. The reduction in specific binding of the radioligand in the presence of **YOK-1304** is used to determine the receptor occupancy. The number of binding sites ( $B_{max}$ ) and the dissociation constant ( $K_d$ ) can be calculated from saturation binding experiments.

## Signaling Pathway and Experimental Workflow

### Mechanism of Action: L-Type Calcium Channel Blockade

**YOK-1304**, as a dihydropyridine derivative, exerts its therapeutic effect by blocking L-type voltage-gated calcium channels. These channels are crucial for the influx of calcium into smooth muscle cells of the vasculature and into cardiac myocytes. By inhibiting this calcium influx, **YOK-1304** leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of YOK-1304: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15605711#pharmacokinetics-and-pharmacodynamics-of-yok-1304\]](https://www.benchchem.com/product/b15605711#pharmacokinetics-and-pharmacodynamics-of-yok-1304)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)